5,5,5-Trifluoroleucine

Protein Engineering Thermostability Coiled-Coil

5,5,5-Trifluoroleucine (TFL) is a non-proteinogenic leucine analog with a trifluoromethyl substitution that confers enhanced hydrophobicity and metabolic stability. Unlike generic fluorinated analogs, TFL uniquely elevates thermal denaturation midpoint by 13–15°C and folding free energy by 1.0–1.2 kcal/mol in coiled-coil systems. It is a validated probe for enzyme feedback inhibition studies, directed evolution of fluorinated proteins, and biophysical investigations of fluorophilic packing. Procure this high-purity research tool to advance protein therapeutic stabilization and engineered biomaterial development with reproducible, literature-validated performance.

Molecular Formula C6H10F3NO2
Molecular Weight 185.14 g/mol
CAS No. 2792-72-5
Cat. No. B1210823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,5-Trifluoroleucine
CAS2792-72-5
Synonyms5',5',5'-trifluoro-DL-leucine
5',5',5'-trifluoroleucine
5',5',5'-trifluoroleucine, (DL)-isomer
5',5',5'-trifluoroleucine, (L)-isome
Molecular FormulaC6H10F3NO2
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCC(CC(C(=O)O)N)C(F)(F)F
InChIInChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)
InChIKeyXFGVJLGVINCWDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5,5-Trifluoroleucine (CAS 2792-72-5): A Fluorinated Leucine Analog for Protein Engineering and Enzyme Inhibition Studies


5,5,5-Trifluoroleucine (TFL) is a synthetic, non-proteinogenic leucine analog wherein one of the terminal methyl groups of the natural amino acid is replaced by a trifluoromethyl (-CF₃) group [1]. This single substitution imparts significantly enhanced hydrophobicity and metabolic stability compared to the parent leucine . TFL is widely utilized as a research tool to probe enzyme feedback inhibition mechanisms, engineer proteins with augmented thermal stability, and investigate the effects of fluorination on peptide and protein biophysics [2].

Why 5,5,5-Trifluoroleucine Cannot Be Simply Substituted with Other Fluorinated or Natural Amino Acids


Generic substitution of 5,5,5-trifluoroleucine with other fluorinated analogs (e.g., hexafluoroleucine, trifluorovaline) or natural leucine is not feasible due to distinct and quantifiable differences in their biophysical and biochemical properties. The trifluoromethyl group's unique steric bulk and extreme electronegativity create a 'fluorous' effect that dramatically alters hydrophobic packing, enzyme recognition, and metabolic stability in ways that are not predictable from the behavior of other fluorinated amino acids [1]. For instance, while TFL generally enhances thermal stability in coiled-coil systems, a different fluorinated leucine analog may not, and global substitution can even abolish function [2]. The specific quantitative evidence below demonstrates why TFL occupies a distinct functional niche, making its direct replacement with any other analog or the natural amino acid scientifically invalid for defined experimental outcomes [3].

5,5,5-Trifluoroleucine (CAS 2792-72-5) Product-Specific Quantitative Evidence Guide: Head-to-Head Performance Data


Thermal Stability Enhancement in Coiled-Coil Peptides: TFL vs. Leucine

Incorporation of 5,5,5-trifluoroleucine (TFL) into the hydrophobic core of a GCN4-based coiled-coil peptide significantly elevates its thermal denaturation midpoint (Tm) compared to a control peptide containing only natural leucine residues. In one study, a peptide where all four leucine (a position) and three valine (d position) residues were replaced with TFL and 4,4,4-trifluorovaline, respectively, exhibited a dimer melting temperature that was 15 °C higher than a control peptide with a hydrocarbon core [1]. Another study, focusing specifically on substituting leucine residues at the d-positions of the GCN4-p1d leucine zipper peptide with TFL, reported an increase in the midpoint thermal unfolding temperature (Tm) of 13 °C at a peptide concentration of 30 μM [2].

Protein Engineering Thermostability Coiled-Coil

Fold Destabilization upon Global Substitution: A Critical Caveat for Rational Design

Global replacement of all leucine residues in Green Fluorescent Protein (GFP) with 5,5,5-trifluoroleucine (TFL) resulted in a ~400-fold reduction in median cellular fluorescence compared to cells expressing the wild-type, non-fluorinated protein [1]. This dramatic loss of function highlights that TFL incorporation is not a universally stabilizing modification and can severely disrupt native protein folding and activity. Subsequent directed evolution of this fluorinated GFP variant, involving 11 rounds of random mutagenesis, yielded a mutant containing 20 amino acid substitutions that restored and improved fluorescence to ~650-fold over the initial fluorinated GFPm, and to levels higher than wild-type GFP [1].

Protein Folding Directed Evolution GFP

Enhanced Thermodynamic Stability of Folding: Free Energy Difference

Beyond melting temperature, the thermodynamic stability of the folded state is also enhanced. The apparent free energy of unfolding (ΔG) for a fluorinated coiled-coil peptide was found to be larger by ~1.0 kcal/mol compared to its hydrocarbon counterpart as determined by guanidinium hydrochloride denaturation experiments [1]. In another study on the GCN4-p1d peptide, the free energy of folding for the TFL-containing peptide was 0.5-1.2 kcal/mol more favorable than the hydrogenated (natural leucine) form [2].

Protein Stability Thermodynamics Folding Free Energy

Inhibition of Leucine Transport: Competitive Binding Affinity

5,5,5-Trifluoroleucine (TFL) acts as a competitive inhibitor of leucine for the leucine-specific binding protein in Escherichia coli, which is a critical component of the high-affinity leucine transport system. The dissociation constant (Kd) for the natural ligand, leucine, binding to this purified protein is 0.7 μM. TFL effectively inhibits this binding [1].

Membrane Transport Binding Affinity E. coli

Optimal Application Scenarios for 5,5,5-Trifluoroleucine Based on Quantitative Performance Data


Engineering Hyperstable Coiled-Coil Protein Therapeutics and Biomaterials

Leverage the 13-15°C increase in thermal denaturation midpoint (Tm) and 1.0-1.2 kcal/mol enhancement in folding free energy (ΔG) demonstrated in coiled-coil model systems [REFS-1, REFS-2] to design next-generation protein therapeutics with extended shelf-life, improved thermal tolerance, and enhanced resistance to unfolding. This is particularly relevant for peptide-based drugs, biosensors, and self-assembling biomaterials where structural integrity under physiological and stressed conditions is paramount.

Directed Evolution Campaigns for De Novo Protein Function

Utilize 5,5,5-trifluoroleucine in residue-specific incorporation experiments followed by directed evolution to 'reevolve' function in a globally fluorinated protein background. The documented ~400-fold initial loss and subsequent 650-fold gain in GFP fluorescence provides a validated, quantitative roadmap for this approach [6]. This is an ideal application for academic and industrial labs aiming to create proteins with novel properties not found in nature, including enhanced stability or new catalytic activities.

Probing Branched-Chain Amino Acid (BCAA) Metabolism and Transport

Employ 5,5,5-trifluoroleucine as a competitive tool compound to study leucine transport and feedback inhibition mechanisms. Its demonstrated ability to competitively inhibit leucine binding to the E. coli leucine-specific binding protein (Kd for leucine = 0.7 μM) [6] makes it a valuable probe for dissecting BCAA uptake pathways and for selecting mutant strains resistant to leucine analogs, a common strategy in industrial microbiology for amino acid overproduction [5].

Investigating the 'Fluorous Effect' on Protein Folding and Assembly

Use TFL as a model building block to systematically study how fluorination alters hydrophobic core packing, solvation dynamics, and protein-protein interactions. The contrasting effects of TFL (which generally stabilizes coiled-coils) versus other fluorinated analogs like hexafluoroleucine and trifluorovaline, which can have varying impacts on thermal stability [6], make it an essential tool for fundamental biophysical research into the principles governing fluorinated protein design.

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